![molecular formula C27H30N2O6 B2746873 7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid CAS No. 2172229-46-6](/img/structure/B2746873.png)
7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid is a useful research compound. Its molecular formula is C27H30N2O6 and its molecular weight is 478.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
The molecule serves as a building block in peptide synthesis, contributing to the development of novel dipeptide synthons. For instance, its derivatives have been utilized for synthesizing peptides through reactions with carboxylic acids and thioacids, demonstrating its versatility as a dipeptide building block. This approach has facilitated the synthesis of complex peptides, such as the C-terminal nonapeptide analogue of the antibiotic Trichovirin I 1B, highlighting its potential in synthesizing bioactive compounds (Suter et al., 2000).
Synthesis of Polyketides
The molecule has been employed in the synthesis of syn-stereodiad building blocks for polyketides, demonstrating its utility in organic synthesis. The development of efficient procedures for its transformation has led to the synthesis of compounds with antitumor activity, such as arenamides A and C. These findings indicate its role in the synthesis of natural compounds with significant biological activities (Shklyaruck, 2015).
Supramolecular Aggregation
Studies on derivatives of the molecule have shed light on supramolecular aggregation phenomena. The crystal structures of related compounds have been analyzed to understand the impact of the conformation of substituent groups on the dimensionality of supramolecular structures. This research contributes to the field of crystallography and supramolecular chemistry, offering insights into the design of molecular assemblies (Foces-Foces et al., 2005).
Electrophilic Amination
The molecule's framework has been explored in the context of electrophilic amination of C-H-acidic compounds. This research highlights its potential in introducing amino groups into various substrates, leading to the synthesis of geminal diamino acid derivatives and other nitrogen-containing compounds. Such reactions are pivotal in the development of novel organic synthesis methodologies (Andreae et al., 1992).
Spiro Compound Synthesis and Characterization
Investigations into the synthesis and characterization of spiro compounds derived from the molecule have contributed to the understanding of their chemical properties and reactivity. This includes the first isolation and characterization of gem-enedithiol derivatives, expanding the chemical repertoire available for synthetic chemists. Such research is crucial for developing new materials and chemical entities with unique properties (Vicente et al., 2004).
Propiedades
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-26(2,3)35-25(33)29-15-27(16-29)14-28(12-22(27)23(30)31)24(32)34-13-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWXWUXEBGFKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
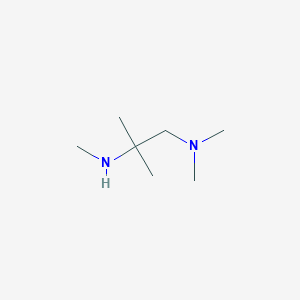
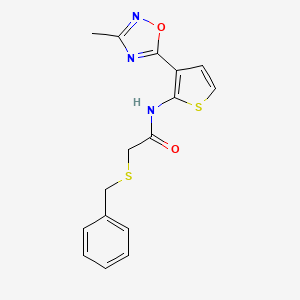
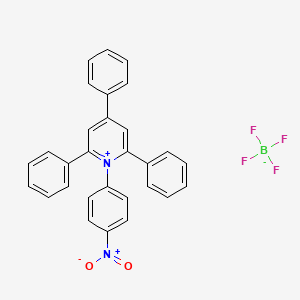
![N-[2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylquinolin-6-yl]acetamide](/img/structure/B2746794.png)
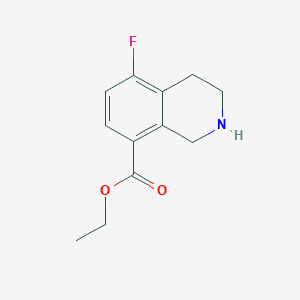

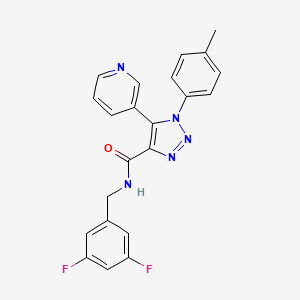
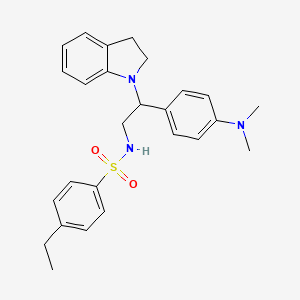
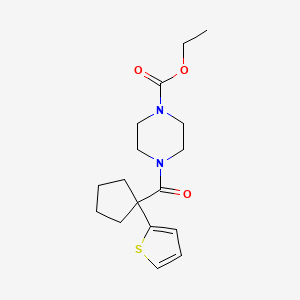

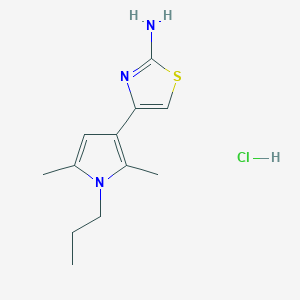
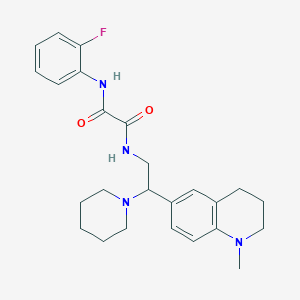
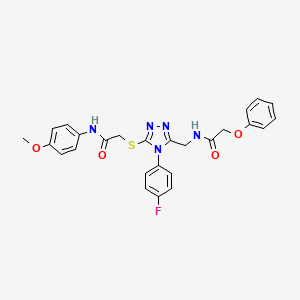
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)
